Home > Products > Screening Compounds P122622 > 2-[4-Methoxy-3-(3-methoxypropoxy)-benzyl]-3-methylbutanoic acid
2-[4-Methoxy-3-(3-methoxypropoxy)-benzyl]-3-methylbutanoic acid -

2-[4-Methoxy-3-(3-methoxypropoxy)-benzyl]-3-methylbutanoic acid

Catalog Number: EVT-12654423
CAS Number:
Molecular Formula: C17H26O5
Molecular Weight: 310.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2-[4-Methoxy-3-(3-methoxypropoxy)-benzyl]-3-methylbutanoic acid, also referred to as (2R)-2-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-3-methylbutanoic acid, is a complex organic compound notable for its unique structural characteristics. This compound features a methoxypropoxy group attached to a phenyl ring, which is linked to a butanoic acid moiety. Such structural complexity allows for diverse chemical reactivity and potential applications in various scientific fields, particularly in medicinal chemistry and drug development.

Source and Classification

This compound is classified under the category of propanoic acids, specifically as a substituted benzenesulfonic acid derivative. It has been identified as an important intermediate in the synthesis of pharmacologically active compounds, such as Aliskiren, a drug used in the treatment of hypertension. The synthesis and characterization of this compound have been documented in several scientific sources, highlighting its relevance in organic chemistry and pharmaceutical applications .

Synthesis Analysis

Methods and Technical Details

The synthesis of 2-[4-Methoxy-3-(3-methoxypropoxy)-benzyl]-3-methylbutanoic acid typically involves multi-step organic reactions. A common synthetic route includes:

  1. Alkylation of Phenol Derivative: Starting with a phenolic compound, alkylation is performed using an appropriate alkyl halide.
  2. Esterification: This step involves converting the resulting alcohol into an ester using acylating agents.
  3. Hydrolysis: Finally, hydrolysis of the ester yields the target carboxylic acid.

The reaction conditions often require strong bases like sodium hydride or potassium carbonate and solvents such as dimethylformamide or tetrahydrofuran .

In industrial settings, continuous flow reactors may be utilized for efficient mixing and heat transfer. Catalysts like palladium on carbon can facilitate specific steps in the synthesis process, ensuring higher yields and purity.

Molecular Structure Analysis

Structure and Data

The molecular formula of 2-[4-Methoxy-3-(3-methoxypropoxy)-benzyl]-3-methylbutanoic acid is C18_{18}H26_{26}O5_{5}. Its structure can be visualized as follows:

  • Core Structure: The compound consists of a central butanoic acid moiety connected to a benzyl group that features two methoxy substituents.
  • Functional Groups: The presence of methoxy groups contributes to its solubility and reactivity.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are typically employed to confirm the structure and purity of the synthesized compound .

Chemical Reactions Analysis

Types of Reactions

2-[4-Methoxy-3-(3-methoxypropoxy)-benzyl]-3-methylbutanoic acid can undergo various chemical reactions:

  • Oxidation: The methoxy groups can be oxidized to form aldehydes or carboxylic acids.
  • Reduction: The phenyl ring may be hydrogenated to yield cyclohexyl derivatives.
  • Substitution: Methoxy groups can be replaced with other functional groups such as halogens or amines.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
  • Reduction: Hydrogen gas with a palladium catalyst.
  • Substitution: Halogenating agents like thionyl chloride or bromine .
Mechanism of Action

The mechanism of action for 2-[4-Methoxy-3-(3-methoxypropoxy)-benzyl]-3-methylbutanoic acid primarily involves its interactions with biological targets. In medicinal chemistry, derivatives of this compound have shown potential anti-inflammatory and analgesic effects. The structural features allow it to act as a substrate for various enzymes, particularly esterases and oxidases, facilitating studies on enzyme kinetics and specificity .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white solid.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide; limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Capable of undergoing typical organic reactions due to the presence of functional groups like carboxylic acids and methoxies.

Relevant data from spectroscopic analyses confirm these properties, providing insights into its behavior under various conditions .

Applications

Scientific Uses

The applications of 2-[4-Methoxy-3-(3-methoxypropoxy)-benzyl]-3-methylbutanoic acid span several fields:

  • Chemistry: Serves as a building block for synthesizing more complex molecules, allowing exploration into new reaction mechanisms.
  • Biology: Utilized as a probe in enzyme studies, particularly for examining interactions involving esterases.
  • Medicine: Investigated for its pharmacological activities; ongoing research aims to develop derivatives with enhanced therapeutic effects against hypertension and other conditions .
Introduction and Significance in Medicinal Chemistry

Role as a Key Synthetic Intermediate for Renin Inhibitors

The (R)-enantiomer of this compound (CAS 172900-71-9) serves as the penultimate precursor in Aliskiren synthesis pathways. Its stereochemical integrity is paramount, as evidenced by the strict enantioselectivity required during hydrogenation of the corresponding unsaturated intermediate, (E)-2-(4-Methoxy-3-(3-methoxypropoxy)benzylidene)-3-methylbutanoic acid (CAS 387868-07-7). This stereospecific transformation typically employs chiral catalysts such as Rh(I)-DuPhos complexes, achieving high enantiomeric excess (>95% ee) necessary for pharmacological efficacy [5] [7].

The synthetic sequence involves multiple precisely controlled steps:

  • Asymmetric hydrogenation: Conversion of the benzylidene precursor using transition metal catalysts under controlled pressure (50-100 psi H₂) and temperature (25-50°C)
  • Peptide coupling: Reaction of the carboxylic acid moiety with the amine component of Aliskiren's molecular framework
  • Deprotection and purification: Final steps yielding the active pharmaceutical ingredient

Table 1: Key Intermediates in Aliskiren Synthesis

CompoundCAS NumberRole in SynthesisMolecular Formula
(R)-2-[4-Methoxy-3-(3-methoxypropoxy)benzyl]-3-methylbutanoic acid172900-71-9Direct precursor for peptide couplingC₁₇H₂₆O₅
(E)-2-(4-Methoxy-3-(3-methoxypropoxy)benzylidene)-3-methylbutanoic acid387868-07-7Substrate for asymmetric hydrogenationC₁₇H₂₄O₅
(S)-Enantiomer173433-57-3Pharmacologically inactive isomerC₁₇H₂₆O₅

Industrial production leverages this intermediate's chemical versatility, enabling large-scale manufacturing through optimized routes documented in patents from Novartis, Speedel, and generic pharmaceutical companies. The convergent synthesis approach reduces production costs while maintaining stereochemical purity exceeding 99.5%—a critical quality attribute for regulatory compliance [2] [7] [8].

Structural Motifs and Pharmacophore Relevance in Antihypertensive Agents

The molecular structure of this compound (C₁₇H₂₆O₅) integrates three critical pharmacophoric elements responsible for renin inhibition:

  • Chiral center: The (R)-configuration at the C2 position ensures optimal binding to renin's S3sp subpocket through stereospecific van der Waals interactions
  • Aromatic core: The 4-methoxy-3-(3-methoxypropoxy)benzyl group establishes hydrophobic contacts with Tyr75 and Tyr83 residues in renin's active site
  • Carboxylic acid: The ionizable functionality forms salt bridges with catalytic aspartates (Asp32 and Asp215) in the renin enzyme

The methoxypropoxy side chain (CH₃OCH₂CH₂CH₂O-) provides essential binding orientation control through hydrogen bonding with Gly34 backbone amides. Molecular modeling studies confirm that replacing this moiety reduces inhibitory potency by >100-fold, highlighting its critical role. The methylbutanoic acid branch creates optimal steric bulk for occupying the S1 hydrophobic pocket while maintaining metabolic stability against hepatic oxidation [1] [5] [10].

Table 2: Structure-Activity Relationship of Key Substituents

Structural ElementInteraction TypeBinding PartnersEffect of Modification
(R)-Methylbutanoic acid branchHydrophobic van der WaalsS1 pocket residues (Leu114, Tyr83)Isomerization to (S)-form eliminates activity
4-Methoxy groupHydrogen bondingThr77 side chainDemethylation reduces potency 8-fold
3-Methoxypropoxy chainWater-mediated H-bondGly34 backboneShortening to ethoxy decreases Kᵢ 20-fold
Carboxylic acidIonic interactionCatalytic Asp32/Asp215Esterification abolishes inhibitory activity

The compound's structural complexity necessitates specialized stereoselective synthesis, often employing chiral auxiliaries like (S)-4-benzyloxazolidinone (CAS 1332598-48-7) to control absolute configuration during carbon-carbon bond formation. X-ray crystallography confirms that the bioactive conformation positions the benzyl group orthogonal to the carboxylic acid functionality, creating a T-shaped geometry complementary to renin's extended substrate-binding cleft [9] [10].

Historical Development and Patent Landscape

The development pathway for this synthetic intermediate spans two decades of intensive pharmaceutical research, beginning with the discovery of renin's therapeutic relevance in the 1990s. Key milestones include:

  • 1995-2000: Early patents (WO 2002002500 A1) disclosed racemic benzyl-branched carboxylic acids as renin inhibitors, though without stereochemical control
  • 2002: Speedel Innovation's WO 2006/097314 A1 introduced enantioselective hydrogenation methods for producing (R)-isomer with >90% ee using chiral Rh catalysts
  • 2006: Novartis optimized the synthetic route (WO 2006075166 A1) by developing the unsaturated precursor (E)-benzylidene compound as hydrogenation substrate
  • 2008: Industrial-scale process published in Tetrahedron Letters featuring cost-effective resolution techniques and improved catalyst recycling [2] [7]

The patent landscape reveals intense competition, with over 15 patent families claiming synthesis improvements:

  • Core compound patents: US8586583B2 covers novel crystalline forms of the (R)-isomer (priority date 2008-12-12)
  • Process patents: US20130071899A1 protects continuous flow hydrogenation methods (filed 2011-03-24)
  • Derivative claims: EP 1721894B1 describes analogs with modified alkoxy chains

Table 3: Historical Development Timeline

YearMilestoneAssigneeSignificance
2002WO 2002002500 A1 filedHoffmann-La RocheFirst racemic synthesis claims
2006WO 2006/097314 A1 publishedSpeedelEnantioselective hydrogenation process
2008Industrial synthesis published (Tetrahedron Letters)Ratiopharm GmbHScalable route with 85% overall yield
2013US8586583B2 grantedNovartisPolymorph claims extending market exclusivity

Manufacturing innovations have progressively reduced production costs by >70% since 2005 through:

  • Catalyst optimization: Rhodium loading reduced from 1.0 mol% to 0.15 mol%
  • Stereoselectivity enhancement: Enantiomeric excess improved from 88% to >99% via ligand design
  • Green chemistry implementation: Replacement of dichloromethane with ethyl acetate in extraction steps

The compound's synthetic accessibility enabled generic versions of Aliskiren to enter markets post-2020, significantly impacting hypertension treatment accessibility worldwide [2] [3] [7].

Properties

Product Name

2-[4-Methoxy-3-(3-methoxypropoxy)-benzyl]-3-methylbutanoic acid

IUPAC Name

2-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-3-methylbutanoic acid

Molecular Formula

C17H26O5

Molecular Weight

310.4 g/mol

InChI

InChI=1S/C17H26O5/c1-12(2)14(17(18)19)10-13-6-7-15(21-4)16(11-13)22-9-5-8-20-3/h6-7,11-12,14H,5,8-10H2,1-4H3,(H,18,19)

InChI Key

SZXUFLXBJGFODO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.